molecular formula C30H20N2O6 B11680895 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11680895
M. Wt: 504.5 g/mol
InChI Key: HEYDULCNXZCASW-UHFFFAOYSA-N
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Description

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone, followed by cyclization with 4-nitrobenzoyl chloride under acidic conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C30H20N2O6

Molecular Weight

504.5 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C30H20N2O6/c1-17-6-7-21(14-18(17)2)28(34)20-4-3-5-24(15-20)31-29(35)25-13-10-22(16-26(25)30(31)36)27(33)19-8-11-23(12-9-19)32(37)38/h3-16H,1-2H3

InChI Key

HEYDULCNXZCASW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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